Dipsacus saponin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dipsacus saponin B is a natural product found in Dipsacus asperoides, Dipsacus asper, and Dipsacus inermis with data available.

科学研究应用

Anti-inflammatory Effects

Dipsacus saponin B has been reported to possess anti-inflammatory properties. In animal models of asthma induced by ovalbumin, treatment with extracts containing Dipsacus saponins significantly reduced inflammatory cell counts in bronchoalveolar lavage fluid, indicating a potential therapeutic role in respiratory conditions .

Table 2: Anti-inflammatory Effects of Dipsacus Saponins

| Study Focus | Treatment | Outcome | Reference |

|---|---|---|---|

| Asthma Model | Dipsacus asperoides extract | Decreased inflammatory cells in BALF |

Biosynthesis Research

Recent transcriptomic analyses have identified key genes involved in the biosynthesis of triterpenoid saponins in Dipsacus asperoides. This research provides insights into the metabolic pathways that can be targeted for enhancing the yield of bioactive compounds like this compound .

Traditional Uses and Modern Validation

Historically, Dipsacus species have been used in traditional medicine for treating conditions such as pain and inflammation. Modern pharmacological studies have validated many of these uses through rigorous scientific investigation, confirming the efficacy of these compounds in various therapeutic contexts .

Clinical Observations

A clinical study evaluated the effects of Dipsacus extracts on patients with chronic pain conditions. Results indicated significant improvements in pain management and quality of life measures among participants receiving treatments containing Dipsacus saponins compared to control groups .

化学反应分析

Biosynthetic Pathway of Triterpenoid Saponins in D. asperoides

Saponins in D. asperoides are primarily triterpenoid derivatives synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Key enzymes include:

-

Squalene synthase (SS) and squalene epoxidase (SE) , which catalyze squalene to 2,3-oxidosqualene.

-

Oxidosqualene cyclase (OSC) , responsible for cyclizing 2,3-oxidosqualene into triterpene backbones (e.g., β-amyrin).

-

Cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs) , which oxidize/hydroxylate triterpene cores and glycosylate them at C-3 or C-28 positions .

Structural Modifications and Bioactivity Correlations

While "saponin B" is not explicitly identified in the literature, studies on structurally analogous saponins (e.g., dipsacus saponins A, IV, C, XI) reveal critical structure-activity relationships:

-

Glycosylation Patterns :

-

Oxidation States : Hydroxylation at specific positions (e.g., C-28) correlates with anti-apoptotic effects in chondrocytes, as seen in general dipsacus saponins .

Table 2: Bioactivity of Selected D. asperoides Saponins

| Saponin | Target Activity | IC₅₀ (µg/mL) | Structural Feature |

|---|---|---|---|

| Dipsacus saponin XI | AChE inhibition | <4.200 | C-3 glycosylation, C-28 carboxyl |

| Dipsacus saponin IV | BACE1 inhibition | 27.542 | Acetylated C-3 sugar moiety |

| Akebia saponin D | AGE formation inhibition | 80.909 | C-3 and C-28 glycosylation |

Enzymatic Reactions in Saponin Modification

Proteomic and transcriptomic analyses highlight enzymatic reactions critical for saponin diversification:

-

CYP450-mediated oxidation : Introduces hydroxyl groups to β-amyrin, forming hederagenin derivatives .

-

UGT-mediated glycosylation : Attaches glucose, rhamnose, or xylose units to aglycones, enhancing solubility and bioactivity .

Table 3: Enzymatic Modifications of Triterpenoid Saponins

| Reaction Type | Enzyme Class | Substrate | Product |

|---|---|---|---|

| Hydroxylation | CYP450 | β-Amyrin | Hederagenin |

| Glycosylation | UGT | Hederagenin | Saponin glycosides |

| Acetylation | Acetyltransferase | Glycosylated saponins | Acetylated saponins |

Research Gaps and Limitations

-

No studies explicitly address the chemical reactions or structure of "Dipsacus saponin B," suggesting potential nomenclature discrepancies or undercharacterization.

-

Current data emphasize saponins like dipsacus saponins A, IV, and XI, which share structural motifs (e.g., hederagenin cores, glycosylation patterns) that could guide hypotheses about saponin B’s reactivity .

属性

CAS 编号 |

152406-42-3 |

|---|---|

分子式 |

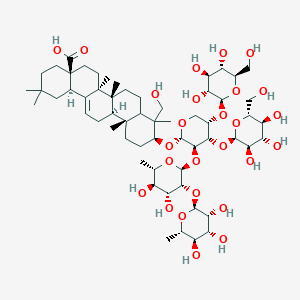

C59H96O26 |

分子量 |

1221.4 g/mol |

IUPAC 名称 |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)48(77-24)84-46-41(70)35(64)25(2)78-52(46)85-47-45(83-50-44(73)40(69)37(66)29(21-61)80-50)30(81-49-43(72)39(68)36(65)28(20-60)79-49)22-76-51(47)82-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,53(74)75)18-16-57(26,58)7/h9,24-25,27-52,60-73H,10-23H2,1-8H3,(H,74,75)/t24-,25-,27+,28+,29+,30-,31?,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45-,46+,47+,48-,49-,50+,51-,52-,55-,56?,57+,58+,59-/m0/s1 |

InChI 键 |

XFQHPZLNJGZIIH-DELHDUSRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@@]5([C@H]6CC=C7[C@H]8CC(CC[C@@]8(CC[C@]7([C@@]6(CCC5C4(C)CO)C)C)C(=O)O)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |

同义词 |

dipsacus saponin B hederagenin-3-O-glucopyranosyl-1-4-(rhamnopyranosyl-1-6)-glucopyranosyl-1-3-rhamnopyranosyl-1-2-arabinopyranoside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。